molecular formula C11H16O2 B2437003 Bicyclo[6.2.0]dec-9-ene-9-carboxylic acid CAS No. 2260932-37-2

Bicyclo[6.2.0]dec-9-ene-9-carboxylic acid

Cat. No.: B2437003
CAS No.: 2260932-37-2
M. Wt: 180.247
InChI Key: MRWLUPXPOIVQRJ-UHFFFAOYSA-N
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Description

Bicyclo[6.2.0]dec-9-ene-9-carboxylic acid is a bicyclic compound with the molecular formula C11H16O2. It is characterized by a unique structure that includes a bicyclo[6.2.0]decane framework with a carboxylic acid functional group at the 9th position.

Scientific Research Applications

Bicyclo[6.2.0]dec-9-ene-9-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 , which correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[6.2.0]dec-9-ene-9-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions, optimized for yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[6.2.0]dec-9-ene-9-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted this compound derivatives .

Mechanism of Action

The mechanism of action of bicyclo[6.2.0]dec-9-ene-9-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function. The bicyclic structure provides rigidity and specificity in binding to targets, which can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[4.2.0]oct-7-ene-7-carboxylic acid
  • Bicyclo[5.2.0]non-8-ene-8-carboxylic acid
  • Bicyclo[7.2.0]undec-10-ene-10-carboxylic acid

Uniqueness

Bicyclo[6.2.0]dec-9-ene-9-carboxylic acid is unique due to its specific bicyclic framework and the position of the carboxylic acid group. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

bicyclo[6.2.0]dec-9-ene-9-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c12-11(13)10-7-8-5-3-1-2-4-6-9(8)10/h7-9H,1-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWLUPXPOIVQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2C(CC1)C=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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